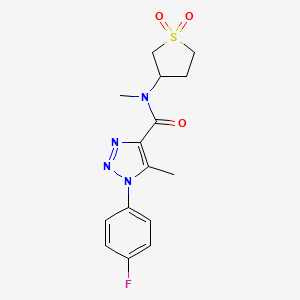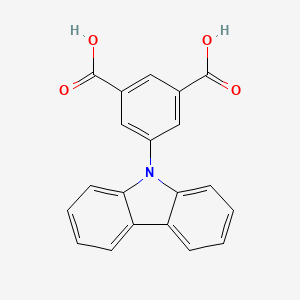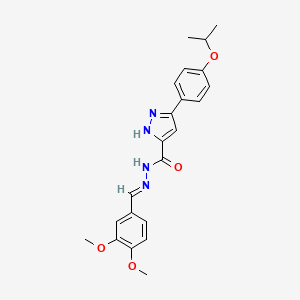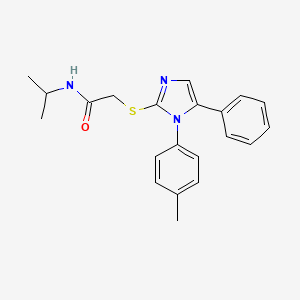
4-Bromo-3-chlorothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group. It can be used as an intermediate for the synthesis of N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClO2S . The InChI code is 1S/C5H2BrClO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H, (H,8,9) and the InChI key is KKVQEKKMAKSARR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.49 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation
One significant application of thiophene carboxylic acids, closely related to 4-Bromo-3-chlorothiophene-2-carboxylic acid, is in palladium-catalyzed arylation reactions. These reactions involve the cleavage of C-H bonds and decarboxylation, leading to the formation of tetraarylated products. Such processes are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Nakano et al., 2008).
Electrochemical Reduction and Oxidation
In another study, electrochemical methods were used to investigate the degradation mechanism, kinetics, and toxicity of 4-bromophenol, a compound structurally related to this compound. This study highlights the potential of electrochemical techniques in environmental remediation and the study of organic pollutants (Xu et al., 2018).
Halogen Bonding in Crystal Engineering
Research into the crystal structures of halogenated compounds, such as 4-bromo-2-chloro benzoic acid, reveals the significance of halogen bonds in determining the packing preferences in solid solutions. This insight is crucial for designing materials with desired physical properties, which can be applied in pharmaceuticals, electronics, and materials engineering (Pramanik et al., 2017).
Synthesis of Alkyl Ethers and Derivatives
A study on the reactions with methyl 3-hydroxythiophene-2-carboxylate, closely related to this compound, outlines a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This method provides insights into the synthesis of sulfur-containing heterocycles, which are valuable in drug development and synthetic organic chemistry (Corral & Lissavetzky, 1984).
Ruthenium-Catalyzed Oxidative Vinylation
The ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids presents a method for regioselective C-H bond cleavage to produce 3-vinylated products. This reaction showcases the utility of thiophene carboxylic acids in creating vinylated compounds, which have applications in materials science and as intermediates in organic synthesis (Ueyama et al., 2011).
Safety and Hazards
The safety information for 4-Bromo-3-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.
Biochemical Pathways
For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .
Eigenschaften
IUPAC Name |
4-bromo-3-chlorothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQEKKMAKSARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
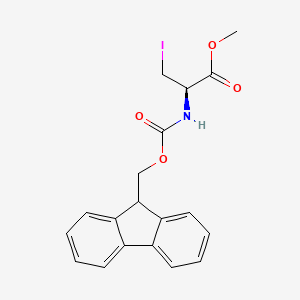

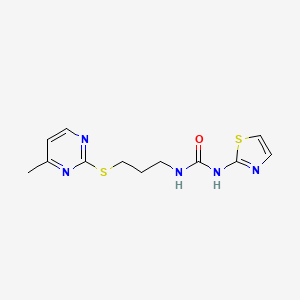
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)

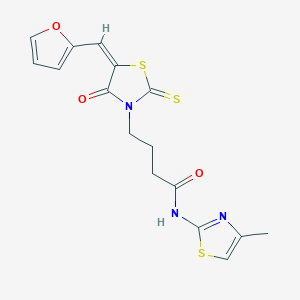
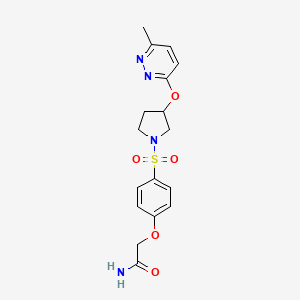
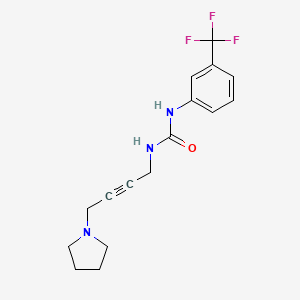
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
